

# A Technical Guide to the Structure Elucidation and Characterization of 4-Methylaeruginic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylaeruginic acid

Cat. No.: B8805092

[Get Quote](#)

Disclaimer: The compound "**4-Methylaeruginic acid**" is not a known entity in the current public scientific literature. This document is a hypothetical technical guide created for illustrative purposes to demonstrate the process of structure elucidation and characterization of a novel natural product. The data, experimental protocols, and biological activities described herein are plausible but fictional examples.

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural determination and characterization of the hypothetical novel compound, **4-Methylaeruginic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Introduction

Natural products remain a significant source of inspiration for new therapeutic agents. The discovery and characterization of novel bioactive compounds are crucial steps in the drug discovery pipeline. This guide details the systematic approach to the structure elucidation and biological characterization of a putative novel compound, designated **4-Methylaeruginic acid**, hypothetically isolated from a marine bacterium. The process involves a combination of chromatographic separation, spectroscopic analysis, and bioactivity screening.

## Structure Elucidation

The determination of the chemical structure of **4-Methylaeruginic acid** was accomplished through a series of spectroscopic analyses. The data obtained from High-Resolution Mass

Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy were collectively used to deduce the molecular formula, functional groups, and connectivity of the atoms.

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.

| Parameter               | Value                                           |
|-------------------------|-------------------------------------------------|
| Ionization Mode         | Negative                                        |
| Measured m/z            | 214.0872 [M-H] <sup>-</sup>                     |
| Calculated Mass         | 215.0946                                        |
| Molecular Formula       | C <sub>10</sub> H <sub>13</sub> NO <sub>4</sub> |
| Double Bond Equivalents | 5                                               |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired in DMSO-d<sub>6</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

| Position          | $\delta$ (ppm) | Multiplicity | J (Hz)     | Integration |
|-------------------|----------------|--------------|------------|-------------|
| 2-H               | <b>7.58</b>    | <b>d</b>     | <b>8.0</b> | <b>1H</b>   |
| 3-H               | 6.89           | d            | 8.0        | 1H          |
| 4-CH <sub>3</sub> | 2.25           | s            | -          | 3H          |
| 6-H               | 7.91           | s            | -          | 1H          |
| 1'-H              | 3.80           | t            | 6.5        | 2H          |
| 2'-H              | 2.75           | t            | 6.5        | 2H          |
| COOH              | 12.50          | br s         | -          | 1H          |

| NH | 11.20 | br s | - | 1H |

Table 3: <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

| Position          | $\delta$ (ppm) | Carbon Type     |
|-------------------|----------------|-----------------|
| <b>2</b>          | <b>128.5</b>   | <b>CH</b>       |
| 3                 | 115.2          | CH              |
| 4                 | 135.8          | C               |
| 4-CH <sub>3</sub> | 20.1           | CH <sub>3</sub> |
| 5                 | 121.0          | C               |
| 6                 | 140.3          | CH              |
| 7a                | 148.9          | C               |
| 1'                | 45.6           | CH <sub>2</sub> |
| 2'                | 25.3           | CH <sub>2</sub> |

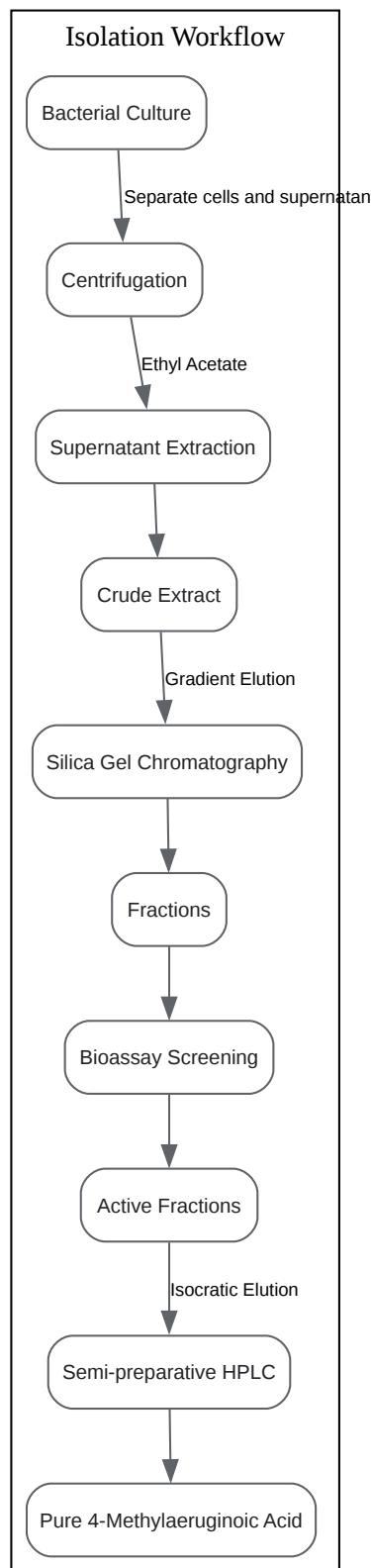
| COOH | 172.8 | C |

## Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provided information about the functional groups and the electronic conjugation system of the molecule.

Table 4: IR and UV-Vis Spectroscopic Data

| Technique                   | Data                                      | Interpretation                                                    |
|-----------------------------|-------------------------------------------|-------------------------------------------------------------------|
| IR (KBr, $\text{cm}^{-1}$ ) | 3400-2500 (broad), 3310, 1685, 1610, 1550 | O-H (Carboxylic acid), N-H, C=O (Carboxylic acid), C=C (Aromatic) |

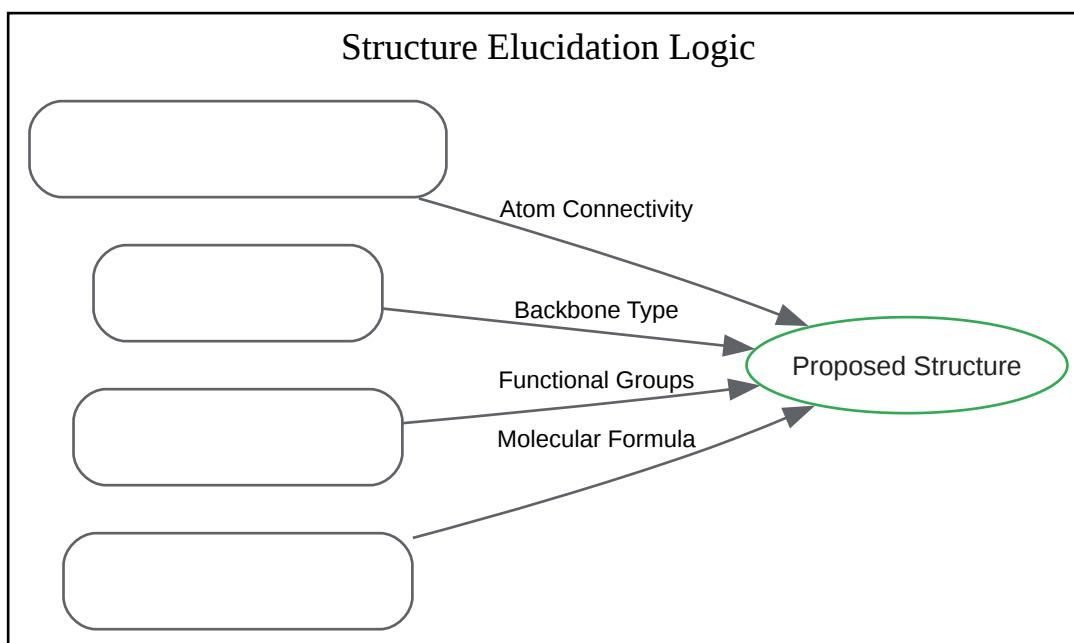

| UV-Vis (MeOH) |  $\lambda_{\text{max}}$  220, 275, 330 nm | Aromatic/conjugated system |

Based on the collective spectroscopic data, the proposed structure of **4-Methylaeruginic acid** is a substituted indole carboxylic acid.

## Experimental Protocols

### Isolation and Purification

The producing bacterial strain was cultured in a marine broth medium. The culture broth was extracted with ethyl acetate, and the organic extract was concentrated. The crude extract was subjected to silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **4-Methylaeruginic acid**.




[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **4-Methylaeruginic acid**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC spectra were recorded on a 500 MHz spectrometer using DMSO-d<sub>6</sub> as the solvent.
- Mass Spectrometry: HRESIMS was performed on a Q-TOF mass spectrometer in negative ion mode.
- IR Spectroscopy: The IR spectrum was recorded on a FT-IR spectrometer using a KBr pellet.
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol as the solvent.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the structure elucidation of **4-Methylaeruginic acid**.

## Biological Activity

The biological activity of **4-Methylaeruginic acid** was evaluated against a panel of cancer cell lines and bacterial strains.

## Cytotoxicity Assay

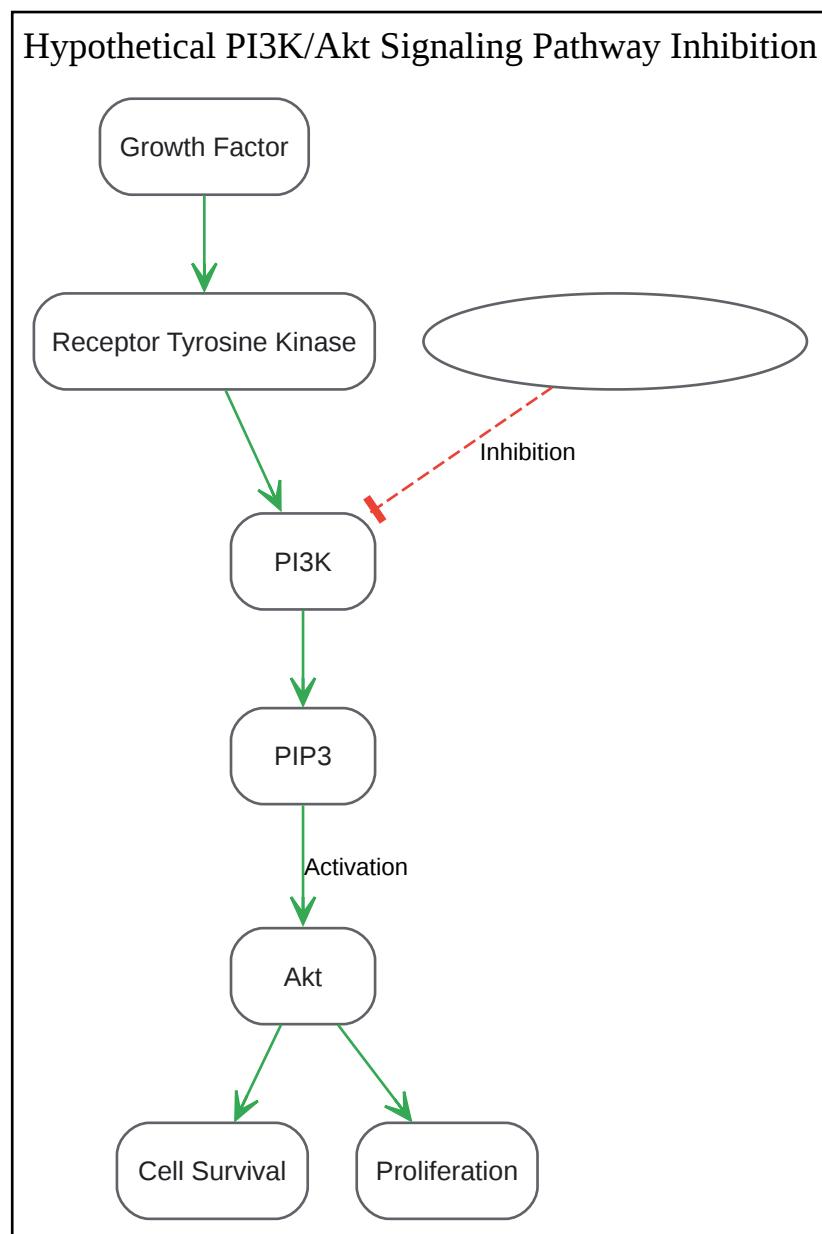
The cytotoxicity was determined using the MTT assay after 72 hours of incubation.

Table 5: Cytotoxicity of **4-Methylaeruginoic acid** (IC<sub>50</sub> in  $\mu$ M)

| Cell Line          | 4-Methylaeruginoic acid | Doxorubicin (Control) |
|--------------------|-------------------------|-----------------------|
| <b>A549 (Lung)</b> | <b>15.2 ± 1.8</b>       | <b>0.8 ± 0.1</b>      |
| MCF-7 (Breast)     | 25.6 ± 2.5              | 1.2 ± 0.2             |
| HepG2 (Liver)      | 18.9 ± 2.1              | 1.0 ± 0.1             |

## Antimicrobial Assay

The minimum inhibitory concentration (MIC) was determined by the broth microdilution method.


Table 6: Antimicrobial Activity of **4-Methylaeruginoic acid** (MIC in  $\mu$ g/mL)

| Bacterial Strain             | 4-Methylaeruginoic acid | Ciprofloxacin (Control) |
|------------------------------|-------------------------|-------------------------|
| <b>Staphylococcus aureus</b> | <b>32</b>               | <b>1</b>                |
| Escherichia coli             | >128                    | 0.5                     |

| Pseudomonas aeruginosa | 64 | 2 |

## Hypothetical Signaling Pathway

Based on preliminary molecular docking studies, it is hypothesized that **4-Methylaeruginoic acid** may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.



[Click to download full resolution via product page](#)

Caption: Proposed inhibitory action of **4-Methylaeruginic acid** on the PI3K/Akt pathway.

## Conclusion

The structure of the novel hypothetical compound, **4-Methylaeruginic acid**, has been elucidated as a substituted indole carboxylic acid through the combined use of modern spectroscopic techniques. Preliminary biological evaluation indicates moderate cytotoxic

activity against several cancer cell lines and some antimicrobial activity. Further studies are warranted to explore its mechanism of action and potential as a lead compound for drug development.

- To cite this document: BenchChem. [A Technical Guide to the Structure Elucidation and Characterization of 4-Methylaeruginic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8805092#4-methylaeruginic-acid-structure-elucidation-and-characterization\]](https://www.benchchem.com/product/b8805092#4-methylaeruginic-acid-structure-elucidation-and-characterization)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)